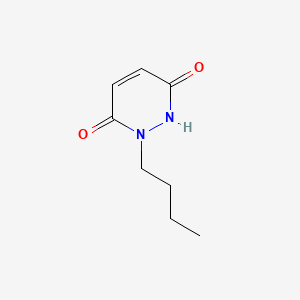

1-Butyl-1,2-dihydro-3,6-pyridazinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-1,2-dihydro-3,6-pyridazinedione is a chemical compound with the molecular formula C8H12N2O2. It belongs to the class of pyridazinediones, which are known for their diverse biological activities and applications in various fields of science and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dihydro-3,6-pyridazinedione can be synthesized through several methods. One common approach involves the reaction of maleic hydrazide with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert it into different dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

1-Butyl-1,2-dihydro-3,6-pyridazinedione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the production of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 1-butyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

1,2-Dihydro-3,6-pyridazinedione: A closely related compound with similar chemical properties.

3,6-Dihydroxypyridazine: Another pyridazinedione derivative with distinct biological activities.

3,6-Pyridazinediol: Known for its use in various chemical and biological applications.

Uniqueness: 1-Butyl-1,2-dihydro-3,6-pyridazinedione is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

1-Butyl-1,2-dihydro-3,6-pyridazinedione (C8H12N2O2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, cytotoxicity, and applications in agriculture.

Chemical Structure and Properties

This compound features a pyridazine ring with a butyl group attached. Its molecular structure can be represented as follows:

This structure contributes to its diverse biological activities, particularly in antimicrobial and agricultural applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance:

- Efficacy Against Bacteria : The compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent in clinical settings .

- Fungal Activity : Preliminary studies suggest that it may also inhibit the growth of certain fungal pathogens, although further research is needed to confirm these findings.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various normal cell lines. Results indicate that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development in medicinal chemistry .

Agricultural Applications

This compound has been explored as a potential agrochemical due to its ability to enhance the penetration of pesticides into plant tissues. It acts as a penetration enhancer, improving the efficacy of active ingredients in agricultural formulations . This property is particularly beneficial in reducing the amount of chemical residues on crops while maintaining effective pest control.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridazine compounds, including this compound. The results highlighted its superior activity compared to conventional antibiotics .

Study 2: Agricultural Formulations

In agricultural trials, the compound was tested alongside traditional pesticides. The results showed that formulations containing this compound significantly improved pesticide penetration and efficacy on crops like tobacco . This led to reduced application rates and lower environmental impact.

Data Table: Summary of Biological Activities

| Activity Type | Tested Organisms | Effectiveness |

|---|---|---|

| Antimicrobial | MRSA | High efficacy |

| Gram-positive bacteria | Moderate efficacy | |

| Fungi | Preliminary positive results | |

| Cytotoxicity | Normal cell lines | Low toxicity at therapeutic doses |

| Agricultural Penetration | Various crops (e.g., tobacco) | Enhanced pesticide absorption |

Propiedades

Número CAS |

6941-31-7 |

|---|---|

Fórmula molecular |

C8H12N2O2 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

2-butyl-1H-pyridazine-3,6-dione |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-6-10-8(12)5-4-7(11)9-10/h4-5H,2-3,6H2,1H3,(H,9,11) |

Clave InChI |

QXCSFWKFVLOAQT-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=O)C=CC(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.